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molecular formula C11H13N3O3S B8767749 5-Amino-2,4-dihydro-4-methyl-2-[4-(methylsulphonyl)phenyl]-3h-pyrazol-3-one CAS No. 31522-06-2

5-Amino-2,4-dihydro-4-methyl-2-[4-(methylsulphonyl)phenyl]-3h-pyrazol-3-one

Cat. No. B8767749
M. Wt: 267.31 g/mol
InChI Key: GAWHRVNMHWCETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04000156

Procedure details

In a 3 liter autoclave were placed: 151.8 g (0.6 mole) of 1-(p-methylsulphonylphenyl)-3-amino-2-pyrazolin-5-one, 27 g (0.9 mole) of paraformaldehyde, 115.5 g (1.5 mole) of ammonium acetate, 60 g of Raney nickel and 1735 ml of methanol. The autoclave was charged with hydrogen to a pressure of 1500 psi. After reduction for 2 h at 100° C the catalyst was filtered off and the filtrate was neutralized by addition of 100 ml of concentrated hydrochloric acid. The filtrate was concentrated by evaporation and the residue was diluted by addition of 300 ml of water. The precipitate was separated and treated with boiling acetonitrile. Yield: 65 g (40%). Melting Point: 239°-240° C.
Name
1-(p-methylsulphonylphenyl)-3-amino-2-pyrazolin-5-one
Quantity
151.8 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
115.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 g
Type
catalyst
Reaction Step Five
Quantity
1735 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15](=[O:16])[CH2:14][C:13]([NH2:17])=[N:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3].C=O.[C:20]([O-])(=O)C.[NH4+].[H][H]>[Ni].CO>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15](=[O:16])[CH:14]([CH3:20])[C:13]([NH2:17])=[N:12]2)=[CH:7][CH:6]=1)(=[O:3])=[O:4] |f:2.3|

Inputs

Step One
Name
1-(p-methylsulphonylphenyl)-3-amino-2-pyrazolin-5-one
Quantity
151.8 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)N1N=C(CC1=O)N
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
115.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
60 g
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
1735 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After reduction for 2 h at 100° C the catalyst was filtered off
Duration
2 h
ADDITION
Type
ADDITION
Details
the filtrate was neutralized by addition of 100 ml of concentrated hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation
ADDITION
Type
ADDITION
Details
the residue was diluted by addition of 300 ml of water
CUSTOM
Type
CUSTOM
Details
The precipitate was separated
ADDITION
Type
ADDITION
Details
treated with boiling acetonitrile

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(C=C1)N1N=C(C(C1=O)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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